N-(4-methoxyphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide
Overview
Description
N-(4-methoxyphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide is a synthetic organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of a methoxyphenyl group, a pyrimidinyloxy group, and a benzenecarboxamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxyaniline, is reacted with an appropriate carboxylic acid derivative under acidic or basic conditions to form the methoxyphenyl intermediate.
Coupling with Pyrimidinyloxy Group: The methoxyphenyl intermediate is then coupled with a pyrimidinyloxy derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of the Final Product: The resulting intermediate is then reacted with a benzenecarboxamide derivative under suitable conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development due to its potential biological activity.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies such as binding assays, enzymatic assays, and cellular assays.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-4-(2-pyridinyloxy)benzenecarboxamide: Similar structure with a pyridine ring instead of a pyrimidine ring.
N-(4-methoxyphenyl)-4-(2-pyrimidinyloxy)benzamide: Similar structure without the carboxamide group.
Uniqueness
N-(4-methoxyphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be explored through comparative studies on their reactivity, stability, and biological activity.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-pyrimidin-2-yloxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-23-15-9-5-14(6-10-15)21-17(22)13-3-7-16(8-4-13)24-18-19-11-2-12-20-18/h2-12H,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUGJPMMHPJRRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301325767 | |
Record name | N-(4-methoxyphenyl)-4-pyrimidin-2-yloxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301325767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819003 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860789-51-1 | |
Record name | N-(4-methoxyphenyl)-4-pyrimidin-2-yloxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301325767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.